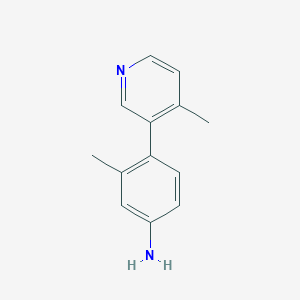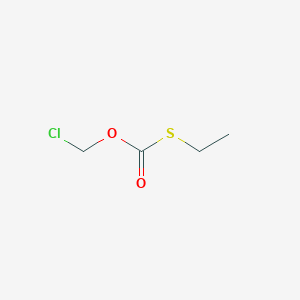![molecular formula C15H15BrO2 B8692694 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene](/img/structure/B8692694.png)
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene
描述
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene is an organic compound with the molecular formula C14H13BrO2. It is a derivative of benzene, where a bromine atom is substituted at the 1-position and a 4-methoxybenzyl group is attached through an oxygen atom at the 3-position. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be synthesized through a multi-step process involving the following key steps:
Bromination: The starting material, 3-hydroxybenzyl alcohol, undergoes bromination to introduce the bromine atom at the 1-position.
Etherification: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base to form the ether linkage, resulting in the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.
化学反应分析
Types of Reactions
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 3-{[(4-methoxybenzyl)oxy]methyl}benzene.
科学研究应用
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.
Material Science: The compound is utilized in the synthesis of polymers and other advanced materials with specific properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
作用机制
The mechanism of action of 1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation: The methoxy group undergoes oxidative cleavage, leading to the formation of aldehydes or carboxylic acids.
Reduction: The bromine atom is reduced to a hydrogen atom, resulting in the formation of a simpler benzene derivative.
相似化合物的比较
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene can be compared with other similar compounds, such as:
1-Bromo-4-methoxybenzene: Lacks the benzyl ether linkage, making it less versatile in certain synthetic applications.
1-Bromo-3-methoxybenzene: Similar structure but with the methoxy group directly attached to the benzene ring, resulting in different reactivity.
1-Bromo-3-{[(4-methylbenzyl)oxy]methyl}benzene: Similar structure but with a methyl group instead of a methoxy group, affecting its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both bromine and methoxy groups, which contribute to its distinct reactivity and applications in various fields of research.
属性
分子式 |
C15H15BrO2 |
|---|---|
分子量 |
307.18 g/mol |
IUPAC 名称 |
1-bromo-3-[(4-methoxyphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C15H15BrO2/c1-17-15-7-5-12(6-8-15)10-18-11-13-3-2-4-14(16)9-13/h2-9H,10-11H2,1H3 |
InChI 键 |
LOECLSPVPRYHCV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)COCC2=CC(=CC=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
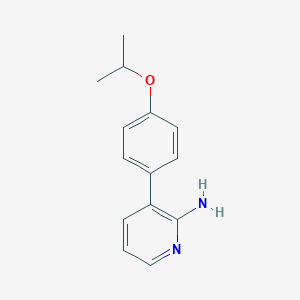
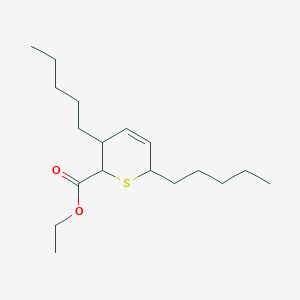

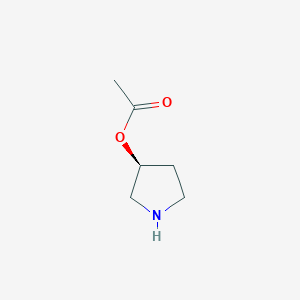
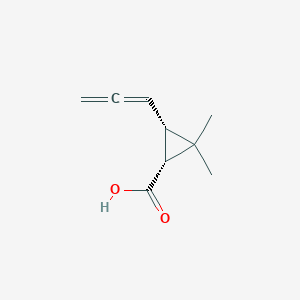
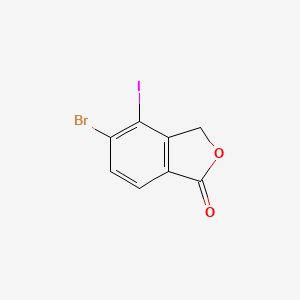
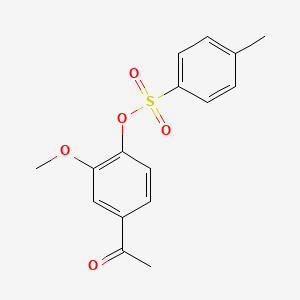
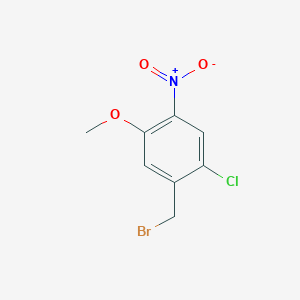
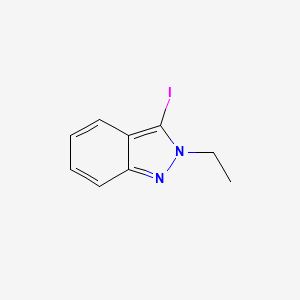
![Tert-butyl 4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B8692697.png)
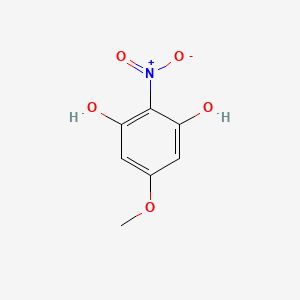
![N-[(4-Hydroxyphenyl)methyl]formamide](/img/structure/B8692710.png)
